Lexitropsin 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lexitropsin 1 is a novel anticancer agent.

科学研究应用

Antitumor Activity

Lexitropsin 1 and its analogs have demonstrated significant antitumor activity across various cancer cell lines. Research has shown that these compounds selectively target G-quadruplex DNA structures, which are often found in the promoters of oncogenes.

Case Study: NCI-60 Cell Line Screening

A study evaluated the in vitro antitumor efficacy of several Lexitropsin analogs against the NCI-60 human tumor cell line panel. The results indicated that certain derivatives exhibited potent activity with GI50 values in the single-digit micromolar range. For instance:

| Compound | GI50 (μM) | Inhibited Cell Lines |

|---|---|---|

| Compound 24 | 3.89 | 44 |

| Compound 28 | 7.94 | 23 |

| Compound 25 | >10 | 7 |

This data suggests that Lexitropsin derivatives can effectively inhibit a broad spectrum of tumor cell lines, highlighting their potential as anticancer agents .

Gene Targeting and Regulation

This compound has been explored for its ability to selectively bind to specific DNA sequences, which is crucial for gene regulation applications. The design of new analogs aims to enhance binding specificity and affinity towards targeted genes.

Research Findings

A study focused on understanding the binding orientation of Lexitropsins in the minor groove revealed that specific structural modifications could dictate their interaction with DNA. This knowledge is pivotal for designing novel compounds aimed at selectively targeting genes associated with various diseases .

Antiviral Applications

This compound also exhibits antiviral properties, making it a candidate for therapeutic development against viral infections. Its mechanism involves binding to viral DNA or RNA, thereby inhibiting replication.

Molecular Biology Tools

In addition to therapeutic applications, this compound serves as a valuable tool in molecular biology research. Its capacity to bind DNA allows researchers to utilize it for studying gene expression and regulation mechanisms.

Applications in Research

- Gene Control : Lexitropsins can be employed as antigene agents to modulate gene expression.

- Diagnostics : Their specificity can be harnessed for developing diagnostic tools targeting specific genetic markers associated with diseases .

Structural Modifications for Enhanced Efficacy

Recent studies have focused on modifying the structural components of Lexitropsin to improve its pharmacological properties. For example:

常见问题

Basic Research Questions

Q. How can researchers design experiments to investigate Lexitropsin 1's sequence-specific DNA binding?

- Methodological Answer : Begin with DNA footprinting to identify binding sites, using techniques like DNase I digestion followed by gel electrophoresis to visualize protected regions . Pair this with isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry. Ensure experimental conditions (e.g., buffer pH, ionic strength) mimic physiological environments to maintain binding relevance. Validate findings with surface plasmon resonance (SPR) for real-time kinetic analysis .

Q. What are the common methods to assess this compound's binding specificity for AT-rich DNA regions?

- Methodological Answer : Use thermal denaturation assays to measure stabilization of DNA duplexes upon ligand binding, comparing ΔTm values between AT-rich and GC-rich sequences . Complement this with circular dichroism (CD) spectroscopy to detect conformational changes in DNA minor grooves, a hallmark of Lexitropsin binding . For high-throughput screening, employ fluorescence-based competition assays with dyes like Hoechst 33258, which compete for minor groove occupancy .

Q. How do structural modifications (e.g., pyrrole vs. imidazole subunits) alter this compound's DNA recognition?

- Methodological Answer : Conduct molecular dynamics simulations to model interactions between modified Lexitropsins and DNA base pairs. Validate predictions with X-ray crystallography or NMR spectroscopy to resolve atomic-level binding details. For example, imidazole subunits enable hydrogen bonding with guanine, broadening specificity to GC pairs, while pyrrole maintains AT preference .

Advanced Research Questions

Q. How do this compound conjugates (e.g., with alkylating agents or fluorophores) alter DNA interaction mechanisms?

- Methodological Answer : Synthesize conjugates using solid-phase peptide chemistry or click chemistry, ensuring purity via HPLC. Evaluate binding mode shifts using electrophoretic mobility shift assays (EMSA): minor-groove binders reduce DNA migration, while intercalators increase it. For example, benzimidazole-Lexitropsin conjugates may switch from minor-groove alkylation (adenine N3) to major-groove targeting (guanine N7), detectable via mass spectrometry of alkylated DNA .

Q. How can researchers resolve contradictions in activity data between this compound and its conjugates?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate contributions of individual conjugate components. For instance, if a naphthalimide-Lexitropsin conjugate shows reduced activity compared to its parent compounds, use competitive binding assays to determine whether steric hindrance or altered hydrophobicity disrupts DNA access . Cross-reference with cellular uptake studies (e.g., confocal microscopy with fluorescent tags) to assess bioavailability differences .

属性

CAS 编号 |

123725-00-8 |

|---|---|

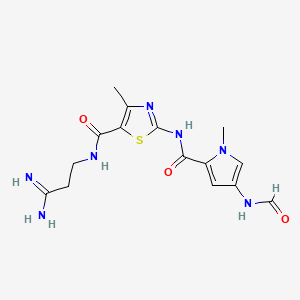

分子式 |

C15H19N7O3S |

分子量 |

377.4 g/mol |

IUPAC 名称 |

N-(3-amino-3-iminopropyl)-2-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24) |

InChI 键 |

SOFFAUDFMKTGJD-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N |

规范 SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N |

外观 |

Solid powder |

Key on ui other cas no. |

123725-00-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lexitropsin 1; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。